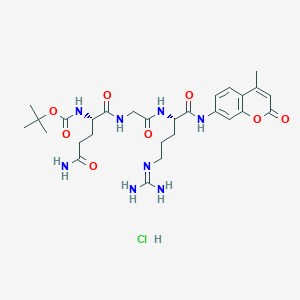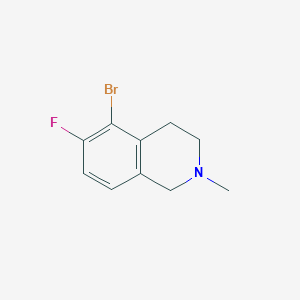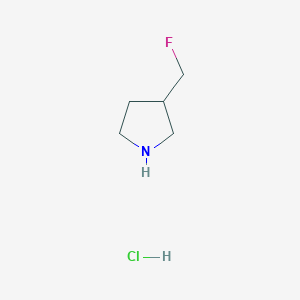
Boc-gln-gly-arg-amc hcl
Vue d'ensemble
Description
It is particularly useful for studying the activity of proteases such as coagulation factor XIIa and trypsin.
Mécanisme D'action
Target of Action
Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate primarily for two enzymes: coagulation factor XIIa and trypsin . These enzymes play crucial roles in the coagulation cascade and protein digestion, respectively.
Mode of Action
The compound interacts with its targets (coagulation factor XIIa and trypsin) by serving as a substrate. These enzymes cleave the compound at specific sites, leading to the release of a fluorescent moiety, 7-amino-4-methylcoumarin .
Biochemical Pathways
The cleavage of this compound by coagulation factor XIIa and trypsin is part of larger biochemical pathways. For coagulation factor XIIa, this is part of the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot. For trypsin, this is part of the process of protein digestion, breaking down dietary proteins into peptides and amino acids .
Result of Action
The cleavage of this compound by its target enzymes results in the release of a fluorescent moiety, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity. Therefore, the compound is often used in research settings to measure the activity of coagulation factor XIIa and trypsin .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For example, one study found that the activity of an extract for cleaving a similar compound, Boc-Leu-Gly-Arg-AMC, was optimal at pH 9.0 and 45 ℃ . Therefore, the efficacy and stability of this compound may also be influenced by similar environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-gln-gly-arg-amc hcl involves multiple steps, starting with the protection of amino acids and coupling reactions. The process typically includes:
Protection of Amino Acids: The amino acids glutamine, glycine, and arginine are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Introduction of the Fluorogenic Group: The 7-amido-4-methylcoumarin (AMC) group is introduced at the C-terminus of the peptide.
Deprotection and Purification: The Boc groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of continuous flow reactors and advanced purification methods like preparative HPLC are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-gln-gly-arg-amc hcl primarily undergoes hydrolysis reactions catalyzed by proteases. The compound is stable under standard laboratory conditions but can be hydrolyzed in the presence of specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin and coagulation factor XIIa.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc protecting groups.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which is highly fluorescent and can be easily detected in assays.
Applications De Recherche Scientifique
Boc-gln-gly-arg-amc hcl is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used as a substrate to measure the activity of proteases such as trypsin and coagulation factor XIIa.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Medical Research: Utilized in studies related to blood coagulation and fibrinolysis.
Industrial Applications: Applied in the quality control of enzyme preparations and in the development of diagnostic kits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-leu-gly-arg-amc: Another fluorogenic substrate used for similar applications.
Cbz-gly-gly-arg-amc: Used in assays for different proteases.
Uniqueness
Boc-gln-gly-arg-amc hcl is unique due to its specific sequence and the presence of the AMC group, which provides a highly sensitive and specific readout for protease activity. Its stability and ease of use make it a preferred choice in various biochemical and medical research applications.
Propriétés
IUPAC Name |
tert-butyl N-[5-amino-1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQVVJEMIKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746626 | |
| Record name | N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-21-2 | |
| Record name | N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)


![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)

![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)

